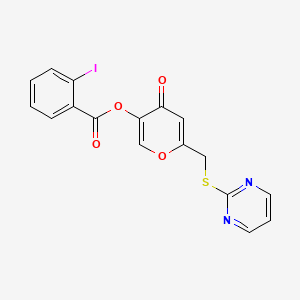

4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 2-iodobenzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 2-iodobenzoate is a useful research compound. Its molecular formula is C17H11IN2O4S and its molecular weight is 466.25. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

The compound 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 2-iodobenzoate , also known as ML221, has garnered attention due to its unique biological activity as an apelin receptor (APJ) antagonist. This article explores its biological activity, synthesis, structure-activity relationships, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of ML221 is C17H11N3O6S with a molecular weight of 385.35 g/mol. The compound features a pyrimidine moiety linked to a 4H-pyran core, which is crucial for its biological activity.

Apelin Receptor Antagonism

ML221 has been characterized as a potent antagonist of the apelin receptor, with IC50 values of approximately 0.70 μM in cAMP assays and 1.75 μM in β-arrestin assays . This selectivity is significant as it demonstrates over 37-fold selectivity against the angiotensin II type 1 (AT1) receptor, indicating a targeted mechanism of action that could be exploited in cardiovascular therapies .

Pharmacological Effects

Research indicates that ML221 may play a role in modulating cardiovascular homeostasis and energy metabolism. Its antagonistic action on the apelin/APJ system suggests potential applications in treating conditions such as heart failure and metabolic disorders .

Structure-Activity Relationship (SAR)

The development of ML221 involved high-throughput screening (HTS) from a library of over 330,000 compounds, leading to the identification of its structure as a functional antagonist . The SAR studies revealed that modifications to the pyrimidine and benzoate moieties significantly influence its binding affinity and selectivity towards the APJ receptor.

Cardiovascular Implications

A study highlighted the role of ML221 in inhibiting apelin-mediated signaling pathways, which could lead to reduced cardiac hypertrophy and improved heart function in models of heart failure . Additionally, the compound showed no significant toxicity towards human hepatocytes at concentrations exceeding 50 μM, suggesting a favorable safety profile for potential therapeutic use .

Cancer Research

ML221's effects on cancer cell lines have also been explored. Inhibition of the apelin/APJ axis was shown to decrease cholangiocarcinoma growth, indicating possible anti-cancer properties that warrant further investigation .

Comparative Summary of Biological Activities

| Activity | IC50 (μM) | Selectivity | Notes |

|---|---|---|---|

| Apelin Receptor Antagonism | 0.70 | >37-fold over AT1 receptor | Significant in cardiovascular applications |

| Hepatocyte Toxicity | >50 | None noted | Suggests good safety profile |

| Cancer Cell Line Growth Inhibition | N/A | N/A | Potential anti-cancer effects observed |

Aplicaciones Científicas De Investigación

Apelin Receptor Antagonism

One of the most notable applications of this compound is its role as an apelin receptor antagonist . The apelin/APJ system has been identified as a crucial mediator in cardiovascular homeostasis and is linked to various physiological processes including energy metabolism and gastrointestinal function. The discovery of this compound as a functional antagonist was derived from high-throughput screening (HTS) of a large chemical library, demonstrating its selectivity and potency against the APJ receptor compared to other G protein-coupled receptors (GPCRs) .

Pharmacological Characterization

The pharmacological profile of the compound indicates that it exhibits significant selectivity over the angiotensin II type 1 (AT1) receptor, with a selectivity ratio greater than 37-fold. Initial assays indicated an IC50 value of approximately 0.70 μM in cAMP assays, confirming its efficacy in modulating receptor activity without significant off-target effects .

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

- Cardiovascular Disease Research : In vitro studies demonstrated that antagonism of the APJ receptor by this compound can influence cardiac function and vascular dynamics, suggesting possible applications in treating heart failure and hypertension .

- Metabolic Disorders : Research has indicated that modulation of the apelin/APJ system may have implications for metabolic disorders, including obesity and diabetes, making this compound a candidate for further investigation in metabolic syndrome therapies .

- Gastrointestinal Function : There is emerging evidence that the apelin/APJ system plays a role in gastrointestinal physiology, and compounds like 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 2-iodobenzoate could be explored for their effects on gut motility and secretion .

Propiedades

IUPAC Name |

[4-oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-iodobenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11IN2O4S/c18-13-5-2-1-4-12(13)16(22)24-15-9-23-11(8-14(15)21)10-25-17-19-6-3-7-20-17/h1-9H,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRDNWDXSQVYWTR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)OC2=COC(=CC2=O)CSC3=NC=CC=N3)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11IN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.